molecular formula C18H16N4O4 B256720 1,5-dimethyl-4-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-phenylpyrazol-3-one

1,5-dimethyl-4-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-phenylpyrazol-3-one

Cat. No. B256720
M. Wt: 352.3 g/mol
InChI Key: QBGXJSPPPYKUQJ-QBFSEMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-dimethyl-4-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-phenylpyrazol-3-one, also known as DMNOP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMNOP is a pyrazolone derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Mechanism of Action

1,5-dimethyl-4-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-phenylpyrazol-3-one exerts its antitumor activity through the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and repair. 1,5-dimethyl-4-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-phenylpyrazol-3-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1,5-dimethyl-4-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-phenylpyrazol-3-one has been found to inhibit the expression of inflammatory cytokines and to modulate the immune response.
Biochemical and Physiological Effects
1,5-dimethyl-4-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-phenylpyrazol-3-one has been shown to have a low toxicity profile and to be well-tolerated in animal studies. In addition to its antitumor and anti-inflammatory effects, 1,5-dimethyl-4-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-phenylpyrazol-3-one has been found to have antioxidant properties and to protect against oxidative stress. 1,5-dimethyl-4-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-phenylpyrazol-3-one has also been shown to have a protective effect on the liver and to improve glucose metabolism.

Advantages and Limitations for Lab Experiments

1,5-dimethyl-4-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-phenylpyrazol-3-one has several advantages as a research tool, including its low toxicity and potential therapeutic applications. However, 1,5-dimethyl-4-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-phenylpyrazol-3-one is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential limitations.

Future Directions

There are several potential future directions for research on 1,5-dimethyl-4-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-phenylpyrazol-3-one. One area of interest is the development of 1,5-dimethyl-4-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-phenylpyrazol-3-one derivatives with improved antitumor activity and selectivity. Another area of research is the investigation of 1,5-dimethyl-4-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-phenylpyrazol-3-one's potential use in combination with other anticancer agents. Additionally, further studies are needed to explore the potential use of 1,5-dimethyl-4-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-phenylpyrazol-3-one in the treatment of other diseases, such as inflammatory disorders and infections.

Synthesis Methods

1,5-dimethyl-4-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-phenylpyrazol-3-one can be synthesized through a multistep process, starting with the reaction of 4-aminoantipyrine with ethyl acetoacetate to form a pyrazolone intermediate. This intermediate is then reacted with nitroalkene to form the final product, 1,5-dimethyl-4-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-phenylpyrazol-3-one. Other methods of synthesis have also been explored, including the use of microwave irradiation and ultrasound-assisted synthesis.

Scientific Research Applications

1,5-dimethyl-4-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-phenylpyrazol-3-one has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that 1,5-dimethyl-4-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-phenylpyrazol-3-one has antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 1,5-dimethyl-4-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-phenylpyrazol-3-one has also been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria and fungi.

properties

Product Name

1,5-dimethyl-4-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-phenylpyrazol-3-one

Molecular Formula

C18H16N4O4

Molecular Weight

352.3 g/mol

IUPAC Name

1,5-dimethyl-4-[[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-2-phenylpyrazol-3-one

InChI

InChI=1S/C18H16N4O4/c1-12-17(18(24)21(20(12)2)14-6-4-3-5-7-14)19-11-13-10-15(22(25)26)8-9-16(13)23/h3-11,19H,1-2H3/b13-11-

InChI Key

QBGXJSPPPYKUQJ-QBFSEMIESA-N

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N/C=C\3/C=C(C=CC3=O)[N+](=O)[O-]

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC=C3C=C(C=CC3=O)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC=C3C=C(C=CC3=O)[N+](=O)[O-]

Origin of Product

United States

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